
Amphotericin X1
Descripción general
Descripción
Amphotericin X1 is a derivative of Amphotericin B, a well-known antifungal agent. This compound exhibits potent antifungal activity against various fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus species . It is primarily used in the treatment of severe fungal infections, especially in immunocompromised patients.
Aplicaciones Científicas De Investigación
Antifungal Therapy
Amphotericin X1 has shown significant promise in treating various fungal infections, particularly in immunocompromised patients. Its applications include:
- Cryptococcal Meningitis : Clinical studies indicate that this compound can effectively treat cryptococcal meningitis, especially in patients with HIV/AIDS. It has been demonstrated to be non-inferior to traditional formulations while exhibiting a better safety profile .
- Invasive Aspergillosis : The compound is also utilized in treating invasive aspergillosis, where it has shown efficacy comparable to conventional amphotericin B formulations but with reduced nephrotoxicity .
- Visceral Leishmaniasis : this compound is effective against visceral leishmaniasis, particularly in cases resistant to antimonial treatments. A case series reported successful outcomes using low-dose protocols without severe complications .
Antiprotozoal Activity
Beyond its antifungal properties, this compound has been explored for its potential against protozoal infections:
- Trypanosomiasis : Preliminary studies suggest that this compound may be effective against Trypanosoma cruzi, the causative agent of Chagas disease, although further research is needed to establish definitive protocols .
- Naegleria fowleri : There is emerging evidence supporting the use of this compound in treating infections caused by Naegleria fowleri, a rare but deadly brain infection .
Antiviral Properties
Recent investigations have indicated that this compound may possess antiviral properties, affecting viral envelope structures and potentially providing therapeutic avenues for viruses such as HIV and hepatitis B .
Pharmacokinetics and Safety Profile
The pharmacokinetics of this compound reveal a favorable absorption and distribution profile compared to traditional formulations. Studies have shown that it maintains effective concentrations in target tissues while reducing systemic exposure, thereby mitigating common side effects such as nephrotoxicity and infusion-related reactions .
Parameter | This compound | Conventional Formulations |
---|---|---|
Peak Concentration | Higher | Variable |
Nephrotoxicity | Lower | Higher |
Efficacy against Fungi | Comparable | Standard |
Administration Frequency | Less frequent | More frequent |
Case Study 1: Cryptococcal Meningitis
A randomized trial involving patients with HIV-associated cryptococcal meningitis demonstrated that a single high dose of this compound (10 mg/kg) was non-inferior to the standard seven-day treatment regimen. Patients experienced fewer adverse events, highlighting the compound's safety and efficacy .
Case Study 2: Visceral Leishmaniasis
In a clinical setting, four patients with visceral leishmaniasis were treated using low-dose this compound therapy. All patients achieved complete recovery without severe complications, demonstrating its potential as an effective treatment option in resistant cases .
Mecanismo De Acción
Target of Action
Amphotericin X1, like its parent compound Amphotericin B, primarily targets ergosterol , a sterol present in the cell membrane of susceptible fungi . Ergosterol plays a crucial role in maintaining the integrity and fluidity of the fungal cell membrane .
Mode of Action
This compound interacts with ergosterol to form transmembrane channels . This interaction alters the cell membrane’s permeability, allowing leakage of intracellular components . The formation of these channels disrupts the normal functioning of the cell, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway in fungi . By binding to ergosterol, this compound disrupts the cell membrane’s structure and function, affecting various downstream cellular processes. This disruption can lead to cell lysis and death .
Pharmacokinetics
Based on the pharmacokinetics of amphotericin b, it can be inferred that the compound’s absorption, distribution, metabolism, and excretion (adme) properties may be similar . These properties can significantly impact the bioavailability of the drug, influencing its efficacy and potential side effects .
Result of Action
The primary result of this compound’s action is the death of the fungal cell . By disrupting the cell membrane’s integrity, the drug causes leakage of essential intracellular components, leading to cell death . This action effectively inhibits the growth and proliferation of the fungi .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of ergosterol in the fungal cell membrane is crucial for the drug’s action . Therefore, changes in the fungal cell’s environment that affect ergosterol synthesis could potentially influence the drug’s efficacy . Additionally, factors such as pH, temperature, and the presence of other interacting substances could also impact the stability and action of this compound .
Análisis Bioquímico
Biochemical Properties
Amphotericin X1, like its parent compound Amphotericin B, exerts its antifungal effect by disruption of fungal cell wall synthesis due to its ability to bind to sterols, primarily ergosterol . This leads to the formation of pores that allow leakage of cellular components . The interaction of this compound with cellular and lipid membranes, followed by the formation of ion channels of molecular size in the membranes, is a key aspect of its biochemical properties .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It binds preferentially to the cell walls of mature cells but also to the plasma membranes of the daughter cells at the budding stage . It interferes with the formation of functional cell walls of such young cells . It also induces oxidative damage in the cells .
Molecular Mechanism
The mechanism of action of this compound is based on its interaction with cellular and lipid membranes, followed by the formation of ion channels of molecular size in the membranes . This interaction disrupts the cell wall synthesis due to its ability to bind to sterols, primarily ergosterol .
Temporal Effects in Laboratory Settings
It is known that the liposomal formulation of Amphotericin B, which may be similar to this compound, was developed to improve the tolerability of intravenous Amphotericin B, while optimizing its clinical efficacy .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been specifically reported. The polyene class of antifungal agents, which includes this compound, shows potent, dose-dependent activity in a large number of animal models .
Metabolic Pathways
It has been suggested that one carbon pool by folate is a key metabolic pathway for Amphotericin B .
Transport and Distribution
The lipid composition of Amphotericin B formulations, which may be similar to this compound, contributes to substantially different pharmacokinetic parameters .
Subcellular Localization
The subcellular localization of this compound is not fully known. Using different GFP-fusion constructs and an A. thaliana transient expression system, it has been shown that Amidase 1, a protein involved in the conversion of indole-3-acetamide (IAM) into indole-3-acetic acid (IAA), has a cytoplasmic localization . This might provide some insights into the possible subcellular localization of this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Amphotericin X1 involves the chemical modification of Amphotericin B. The process typically includes selective functional group transformations to enhance its antifungal properties and reduce toxicity. Specific reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound follows a similar approach to that of Amphotericin B. The process involves large-scale fermentation of Streptomyces nodosus, followed by extraction and purification of the compound. Advanced techniques, such as chromatography and crystallization, are employed to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Amphotericin X1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activity.
Reduction: Reduction reactions can modify the double bonds in the polyene structure, affecting its antifungal properties.
Substitution: Substitution reactions, particularly at the hydroxyl groups, can lead to the formation of new analogs with improved pharmacokinetic profiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various this compound derivatives with enhanced antifungal activity and reduced toxicity .
Comparación Con Compuestos Similares
Amphotericin B: The parent compound with a broad spectrum of antifungal activity but higher toxicity.
Nystatin: Another polyene antifungal with similar mechanisms but limited to topical use due to toxicity.
Natamycin: A polyene antifungal used primarily in food preservation and ophthalmic infections.
Uniqueness of Amphotericin X1: this compound stands out due to its enhanced antifungal activity and reduced toxicity compared to Amphotericin B. Its unique chemical modifications allow for better pharmacokinetic properties and a broader therapeutic window .
Actividad Biológica
Amphotericin X1 is a derivative of amphotericin B, a polyene antifungal agent widely used for the treatment of systemic fungal infections. This section delves into the biological activity of this compound, its mechanisms, efficacy compared to other formulations, and relevant case studies.
This compound exerts its antifungal effects primarily through its interaction with ergosterol, a key component of fungal cell membranes. By binding to ergosterol, this compound alters membrane permeability, leading to ion leakage (sodium and potassium) and ultimately cell death. This mechanism is similar to that of amphotericin B but may exhibit different potency and toxicity profiles due to structural modifications.
Comparative Efficacy
Research indicates that this compound may demonstrate improved therapeutic indices compared to conventional amphotericin B formulations. Studies have shown that lipid-based formulations of amphotericin B, which include this compound, can enhance selectivity for fungal cells while reducing toxicity to mammalian cells. For instance, lipid formulations allow for higher doses with fewer side effects, making them suitable for patients with compromised renal function or those requiring prolonged therapy .
Case Study 1: Treatment of Cryptococcal Meningitis
The AMBITION-cm trial compared single-dose liposomal amphotericin B (which may include derivatives like this compound) with traditional treatments in patients with HIV-associated cryptococcal meningitis. The study involved 844 patients across five African countries. Results indicated a mortality rate of 24.8% in the liposomal group versus 28.7% in the control group, suggesting that liposomal formulations could offer comparable efficacy with reduced side effects .
Case Study 2: Kala-Azar Treatment
A case report highlighted the use of low-dose liposomal amphotericin B in treating visceral leishmaniasis (Kala-Azar) resistant to first-line treatments. Patients treated with this regimen showed high cure rates without severe complications, underscoring the potential of this compound in managing difficult cases .
Research Findings
Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound. For example:
- Potency Assessment : A study established a method for determining the potency of amphotericin derivatives using HPLC and microbiological assays. The findings indicated that this compound maintained significant antifungal activity even at reduced concentrations, which could be beneficial in minimizing toxicity while ensuring efficacy .
- Tissue Distribution : Research has shown preferential distribution of amphotericin compounds to organs such as the liver and spleen, which is crucial for targeting systemic infections effectively .
Data Tables
The following table summarizes key comparative data on the biological activity and clinical outcomes associated with different formulations of amphotericin:
Formulation | Efficacy | Toxicity Profile | Notes |
---|---|---|---|
Conventional Amphotericin B | High | Significant renal toxicity | Standard treatment for systemic infections |
Liposomal Amphotericin B | Comparable | Reduced toxicity | Preferred for patients with renal concerns |
This compound | Potentially improved | Lower than conventional | Emerging option with promising results |
Propiedades
IUPAC Name |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H75NO17/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-35(65-47-45(59)42(49)44(58)31(4)64-47)25-39-41(46(60)61)38(55)27-48(62-5,66-39)26-34(52)23-37(54)36(53)21-20-32(50)22-33(51)24-40(56)63-30(3)29(2)43(28)57/h6-19,28-39,41-45,47,50-55,57-59H,20-27,49H2,1-5H3,(H,60,61)/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t28-,29-,30-,31+,32+,33+,34-,35-,36+,37+,38-,39-,41+,42-,43+,44+,45-,47-,48+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLVDQCUUOUTLI-TYVGYKFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)OC)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)OC)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H75NO17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
938.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.